Ácido 5-carbamoil-2-metilbenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

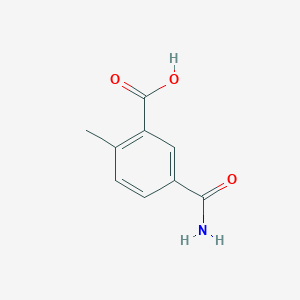

5-Carbamoyl-2-methylbenzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, characterized by the presence of a carbamoyl group at the fifth position and a methyl group at the second position on the benzene ring

Aplicaciones Científicas De Investigación

Chemical Applications

Intermediate in Organic Synthesis

5-Carbamoyl-2-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block for creating derivatives used in pharmaceuticals and agrochemicals.

Synthesis of Functionalized Compounds

The compound is utilized in the production of functionalized benzoic acid derivatives, which have applications in the development of specialty chemicals and materials. This includes its role in synthesizing benzamide derivatives that are crucial for developing antiviral agents targeting HIV-1 integrase.

Biological Applications

Enzyme Interaction Studies

In biological research, 5-Carbamoyl-2-methylbenzoic acid is employed to study enzyme interactions and metabolic pathways. It has been shown to influence cellular processes by modulating the activity of enzymes involved in oxidative stress responses. This interaction is critical for understanding various biochemical pathways and their implications in health and disease.

Potential Pharmaceutical Development

Due to its structural similarity to biologically active compounds, 5-Carbamoyl-2-methylbenzoic acid is being investigated for potential use in pharmaceutical development. Its ability to act as an inhibitor or activator of specific enzymes makes it a candidate for drug discovery efforts aimed at treating diseases related to oxidative stress and metabolic disorders.

Industrial Applications

Production of Dyes and Pigments

The compound is also used in the industrial sector for producing dyes and pigments. Its chemical properties facilitate the formulation of colorants that are stable and effective in various applications, including textiles and plastics.

Analytical Chemistry

In analytical chemistry, 5-Carbamoyl-2-methylbenzoic acid is used as a reagent for various assays. Its ability to form stable complexes with metal ions makes it useful in detecting trace metals and other analytes in environmental samples.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Essential for creating complex molecules |

| Biology | Enzyme interaction studies | Modulates oxidative stress responses |

| Medicine | Potential drug development | Similar structure to active pharmaceutical compounds |

| Industry | Production of dyes and pigments | Effective colorants for textiles and plastics |

| Analytical Chemistry | Reagent for assays | Useful for trace metal detection |

Mecanismo De Acción

Mode of Action

The exact mode of action of 5-Carbamoyl-2-methylbenzoic acid is currently unknown due to the lack of specific studies on this compound. It is known that benzylic compounds, which include 5-carbamoyl-2-methylbenzoic acid, are susceptible to oxidative degradation . This suggests that the compound may interact with its targets through oxidation processes.

Biochemical Pathways

It is known that benzylic compounds can undergo oxidative degradation , which may affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (17918) and physical form (powder) suggest that it may have good bioavailability .

Análisis Bioquímico

Biochemical Properties

5-Carbamoyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . The compound’s structure allows it to participate in free radical bromination and nucleophilic substitution reactions, which are crucial in various metabolic pathways . Additionally, 5-Carbamoyl-2-methylbenzoic acid can act as a substrate for enzymes that facilitate the conversion of benzylic hydrogens to carboxylic acid functional groups .

Cellular Effects

The effects of 5-Carbamoyl-2-methylbenzoic acid on cellular processes are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses . This compound has been shown to affect gene expression by altering the transcriptional activity of genes associated with oxidative metabolism . Furthermore, 5-Carbamoyl-2-methylbenzoic acid impacts cellular metabolism by participating in reactions that generate reactive oxygen species, thereby influencing cellular redox states .

Molecular Mechanism

At the molecular level, 5-Carbamoyl-2-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in oxidative reactions, depending on the context of the reaction . The compound’s ability to undergo free radical bromination and nucleophilic substitution allows it to modulate enzyme activity by altering the redox state of the enzyme’s active site . Additionally, 5-Carbamoyl-2-methylbenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Carbamoyl-2-methylbenzoic acid have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that 5-Carbamoyl-2-methylbenzoic acid can induce sustained changes in cellular function, particularly in the context of oxidative stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular homeostasis.

Dosage Effects in Animal Models

The effects of 5-Carbamoyl-2-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance oxidative metabolism and improve cellular redox states . At high doses, 5-Carbamoyl-2-methylbenzoic acid can induce toxic effects, including oxidative damage to cellular components and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

5-Carbamoyl-2-methylbenzoic acid is involved in several metabolic pathways, particularly those related to oxidative metabolism . It interacts with enzymes such as oxidases and dehydrogenases, which facilitate the conversion of benzylic hydrogens to carboxylic acid functional groups . The compound’s participation in these pathways can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Carbamoyl-2-methylbenzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 5-Carbamoyl-2-methylbenzoic acid within tissues is influenced by factors such as tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 5-Carbamoyl-2-methylbenzoic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5-Carbamoyl-2-methylbenzoic acid may be localized to mitochondria, where it can participate in oxidative reactions and influence mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 5-nitro-2-methylbenzoic acid, followed by reduction to yield 5-amino-2-methylbenzoic acid. The final step involves the conversion of the amino group to a carbamoyl group through a reaction with phosgene or a similar reagent .

Industrial Production Methods

Industrial production of 5-Carbamoyl-2-methylbenzoic acid typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products, often involving controlled temperatures and the use of catalysts to enhance reaction rates .

Análisis De Reacciones Químicas

Types of Reactions

5-Carbamoyl-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the carbamoyl group can yield amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Zinc or tin in dilute mineral acid.

Substitution: Halogens or nitrating agents under controlled conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylbenzoic acid: Lacks the carbamoyl group, resulting in different chemical properties.

5-Amino-2-methylbenzoic acid: Contains an amino group instead of a carbamoyl group.

5-Nitro-2-methylbenzoic acid: Contains a nitro group instead of a carbamoyl group.

Uniqueness

5-Carbamoyl-2-methylbenzoic acid is unique due to the presence of both a carbamoyl group and a methyl group on the benzene ring.

Actividad Biológica

5-Carbamoyl-2-methylbenzoic acid (CAS Number: 99357-88-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

The precise mode of action of 5-Carbamoyl-2-methylbenzoic acid remains largely unexplored due to a lack of dedicated studies. However, it is known that benzylic compounds, which include this compound, can undergo oxidative degradation. This degradation is significant as it may influence the compound's reactivity and interaction with biological systems.

Biochemical Pathways

Research indicates that 5-Carbamoyl-2-methylbenzoic acid interacts with various enzymes involved in oxidative stress responses. It has been observed to modulate the activity of these enzymes, affecting cellular signaling pathways and potentially influencing cellular redox states. The compound's involvement in oxidative metabolism suggests that it may play a role in metabolic pathways critical for maintaining cellular homeostasis.

Pharmacokinetics

The pharmacokinetic profile of 5-Carbamoyl-2-methylbenzoic acid suggests favorable bioavailability due to its molecular weight (179.18 g/mol) and physical form as a powder. These characteristics are conducive to absorption and distribution within biological systems.

Dosage Effects in Animal Models

Studies involving animal models have shown that the effects of this compound vary with dosage. At lower doses, it appears to enhance oxidative metabolism and improve cellular redox states, while higher doses may lead to different biological outcomes. Understanding these dosage-dependent effects is crucial for determining therapeutic windows and potential side effects.

Cellular Effects

The compound exhibits multifaceted effects on cellular processes , primarily through its interaction with enzymes related to oxidative stress. These interactions can lead to alterations in cell signaling pathways, which may have implications for various physiological processes.

Subcellular Localization

The localization of 5-Carbamoyl-2-methylbenzoic acid within cells is essential for its biological activity. It is believed that the compound is directed to specific organelles or compartments via targeting signals, which influences its functional role within the cell.

Propiedades

IUPAC Name |

5-carbamoyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMONZCDSLCIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.